![molecular formula C26H22N4O3 B2820615 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 1251678-11-1](/img/no-structure.png)

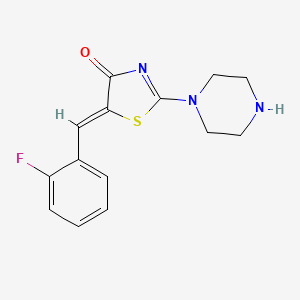

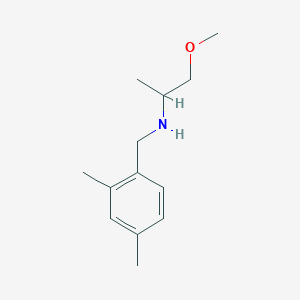

1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

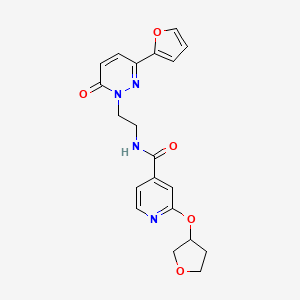

1-Butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thiazinone derivative and has been synthesized using various methods.

科学的研究の応用

Microwave-Assisted Synthesis of Heterocyclic Compounds

Research highlights the use of microwave irradiation to synthesize heterocyclic compounds featuring the pyridine and 1,4-benzothiazine moieties, which are known for their biological activities, including COX-2 inhibition and cardiotonic properties. Microwave-assisted synthesis offers advantages in purity, yield, and reaction time over conventional methods (D. Ashok et al., 2006).

Divergent and Solvent-Dependent Synthetic Reactions

Research explores the solvent-dependent divergent synthesis of various heterocyclic structures, demonstrating the versatility of certain chemical frameworks in yielding different compounds based on the reaction conditions. This approach enables the targeted synthesis of compounds with potential pharmaceutical applications (E. Rossi et al., 2007).

Stabilization of cis-Prolyl Peptide Bonds

Innovations in peptidomimetics have been made through the stabilization of the cis prolyl peptide bond, utilizing unusual n→π* interactions within certain heterocyclic frameworks. This approach has potential implications in the design of therapeutic peptides and peptidomimetics (D. Reddy et al., 2012).

Discovery of PDK1 Inhibitors

The search for novel, potent, and selective inhibitors of PDK1 (3-phosphoinositide-dependent kinase) has led to the development of compounds based on pyrazine and related heterocyclic structures. These inhibitors have significant potential as anticancer agents, demonstrating the critical role of chemical synthesis in drug discovery (Sean T. Murphy et al., 2011).

Antimicrobial Activities of Heterocyclic Compounds

The synthesis of new heterocyclic compounds and their evaluation for antimicrobial activities is a crucial area of research. Compounds derived from isonicotinic acid hydrazide, for example, have shown promising antimicrobial properties, underscoring the importance of synthetic chemistry in the development of new antibiotics (Hacer Bayrak et al., 2009).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves the condensation of 2-pyrrolidin-1-ylacetaldehyde with 2-aminothiophenol, followed by cyclization with 2-bromo-1-butanol and 2-chloroacetyl chloride. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "2-pyrrolidin-1-ylacetaldehyde", "2-aminothiophenol", "2-bromo-1-butanol", "2-chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-pyrrolidin-1-ylacetaldehyde with 2-aminothiophenol in the presence of a base such as sodium hydroxide to yield the intermediate 3-(2-pyrrolidin-1-ylethyl)-1,3-benzothiazol-2-amine.", "Step 2: Cyclization of the intermediate with 2-bromo-1-butanol in the presence of a base such as potassium carbonate to yield the intermediate 1-butyl-3-(2-bromo-2-pyrrolidin-1-ylethyl)-1,3-benzothiazol-2(3H)-one.", "Step 3: Reaction of the intermediate with 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield the intermediate 1-butyl-3-(2-bromo-2-pyrrolidin-1-ylethyl)-1-(2-chloroacetyl)thiazolidin-4-one.", "Step 4: Reaction of the intermediate with sodium methoxide in methanol to yield the final product 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one." ] } | |

CAS番号 |

1251678-11-1 |

製品名 |

1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one |

分子式 |

C26H22N4O3 |

分子量 |

438.487 |

IUPAC名 |

2-(4-methoxyphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H22N4O3/c1-33-20-10-8-19(9-11-20)30-26(32)22-16-28-23-12-7-18(15-21(23)24(22)29-30)25(31)27-14-13-17-5-3-2-4-6-17/h2-12,15-16,29H,13-14H2,1H3,(H,27,31) |

InChIキー |

GGLVWWUEUPAEBL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B2820533.png)

![N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2820551.png)

![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)